N-Boc-4-bromo-3-methyl-benzylamine
Description
Significance of Boc-Protected Amines in Chemical Transformations
The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry. jk-sci.com Its widespread use stems from its unique stability and reactivity profile. Amines are nucleophilic and basic, characteristics that can interfere with many synthetic transformations. chemistrysteps.com Converting an amine to a carbamate (B1207046), such as a Boc-protected amine, tempers this reactivity, allowing other functional groups in the molecule to be modified selectively. chemistrysteps.com
The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.comorganic-chemistry.org It is stable under a wide range of conditions, including exposure to most nucleophiles and bases, which permits a variety of subsequent chemical reactions. organic-chemistry.org This stability is crucial for multi-step syntheses where different parts of a molecule are assembled sequentially.
A key advantage of the Boc group is the specific conditions required for its removal. It is readily cleaved under anhydrous acidic conditions, often using trifluoroacetic acid (TFA). jk-sci.comchemistrysteps.com This deprotection process is efficient and generates a volatile isobutylene (B52900) and carbon dioxide, simplifying purification. chemistrysteps.com The acid-lability of the Boc group allows for orthogonal protection strategies, where other protecting groups sensitive to different conditions (e.g., base-labile Fmoc group) can be used in the same synthesis. organic-chemistry.org This controlled protection and deprotection strategy is fundamental to the synthesis of complex molecules, including pharmaceuticals and natural products. rsc.org
Contextualization of N-Boc-4-bromo-3-methyl-benzylamine within Functionalized Aromatic Amine Scaffolds
This compound is a prime example of a functionalized aromatic amine scaffold, a class of molecules that serve as foundational building blocks in tissue engineering and regenerative medicine. nih.gov These scaffolds provide a three-dimensional structure for cell adhesion, proliferation, and differentiation. nih.gov The specific substituents on the aromatic ring of this compound—a bromine atom at the 4-position and a methyl group at the 3-position—impart distinct chemical reactivity and properties.
The primary application of this compound is as an intermediate in the synthesis of more complex molecules, particularly halogenated compounds for pharmaceutical development or as imaging agents.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1220039-91-7 | |
| Molecular Formula | C₁₃H₁₈BrNO₂ | |
| Molar Mass | 300.19 g/mol | |
| Predicted Boiling Point | 388.7°C | |
| Predicted Density | 1.287 g/cm³ | |
| Predicted pKa | 12.05 |
Research Trajectories for Halogenated and Alkyl-Substituted Benzylamines
Current research involving halogenated and alkyl-substituted benzylamines is focused on several key areas, driven by their importance as building blocks for high-value chemical products. A major trajectory is the development of novel and more efficient catalytic methods for their synthesis and functionalization. For instance, the direct N-alkylation of benzyl (B1604629) alcohols using nickel catalysts provides an attractive route to primary benzylamines, avoiding harsh reagents and improving atom economy. rug.nlacs.org
Another significant research direction is the use of these compounds in the synthesis of diarylmethylamines, which are core structures in many pharmaceuticals. nih.gov Methods involving the direct C-H functionalization of N-Boc protected benzylamines are being explored to streamline the synthesis of these important targets, avoiding the need for strong bases and pre-functionalized starting materials. nih.gov The development of C-H sulfonylation techniques for benzylamines further expands the toolkit for creating diverse molecular structures. acs.org
Furthermore, the strategic placement of halogen and alkyl groups is being explored to fine-tune the biological activity and pharmacokinetic properties of drug candidates. The pentafluorosulfanyl (SF₅) group, for example, is gaining interest in medicinal chemistry, and methods to incorporate it into benzylamine (B48309) structures are actively being developed. acs.org Research also continues into the enantioselective synthesis of these compounds, as the chirality of amine-containing molecules is often critical to their biological function. rsc.org These research efforts highlight the enduring importance of functionalized benzylamines as versatile platforms for innovation in chemical synthesis and drug discovery.
Properties
IUPAC Name |
tert-butyl N-[(4-bromo-3-methylphenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-9-7-10(5-6-11(9)14)8-15-12(16)17-13(2,3)4/h5-7H,8H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFTTWUAHIMBSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC(=O)OC(C)(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Boc 4 Bromo 3 Methyl Benzylamine and Analogues
Direct N-tert-Butoxycarbonylation of Primary Amines
The introduction of the Boc group onto a primary amine is a common and critical step in multi-step organic synthesis. scirp.org The reaction typically involves treating the amine with a Boc-group donor, with di-tert-butyl dicarbonate (B1257347) being the most prevalent reagent for this purpose. sci-hub.se
The most common method for the N-Boc protection of amines utilizes di-tert-butyl dicarbonate, often referred to as Boc anhydride (B1165640) ((Boc)₂O). sci-hub.se This method is widely adopted due to the commercial availability, stability, and efficiency of the reagent. ufms.br The reaction is typically conducted in the presence of a base to neutralize the acidic byproduct and to facilitate the nucleophilic attack of the amine on the Boc anhydride.
Common bases employed include triethylamine (B128534) (TEA), sodium bicarbonate (NaHCO₃), sodium hydroxide (B78521) (NaOH), and 4-(dimethylamino)pyridine (DMAP). sci-hub.se The choice of solvent is often a non-protic organic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile. For instance, the synthesis of N-Boc-4-(methylsulfonyl)benzylamine, an analogue, is achieved by reacting 4-(methylsulfonyl)benzylamine (B1293735) with (Boc)₂O in DCM using a base like TEA at room temperature. While effective, these conventional methods can sometimes be hampered by long reaction times or the high toxicity of certain reagents like DMAP. sci-hub.se
A general scheme for this reaction is as follows: Amine + (Boc)₂O + Base → N-Boc-amine + Byproducts
Under these conditions, a variety of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines, can be successfully protected. orgchemres.org However, the reactivity can be influenced by the electronic properties of the amine, with electron-rich amines generally reacting faster than electron-deficient ones. orgchemres.org
To overcome the limitations of conventional methods, numerous catalytic systems have been developed. These catalysts aim to accelerate the reaction, improve selectivity, and allow for milder reaction conditions, often aligning with the principles of green chemistry.
Brønsted acids have emerged as effective catalysts for N-Boc protection. Perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂) is a notable example, serving as a highly efficient, inexpensive, and reusable catalyst for the chemoselective N-tert-butoxycarbonylation of amines. organic-chemistry.orgresearchgate.net This heterogeneous catalyst facilitates the reaction at room temperature under solvent-free conditions, offering advantages in terms of handling, safety, and ease of separation. researchgate.netrsc.org The use of silica-supported acids can minimize side product formation and simplify the work-up procedure. researchgate.net
Other Brønsted acids like H₃PW₁₂O₄₀ have also been shown to be very efficient, catalyzing the reaction in short times (<10 min) at room temperature with low catalyst loading (0.5 mol%). researchgate.net Solid acid catalysts like sulfated tin oxide are also effective, enabling rapid N-Boc protection under solvent-free conditions. ufms.br These catalysts are often reusable, adding to their appeal from an economic and environmental standpoint. ufms.br
| Catalyst | Conditions | Substrate Scope | Key Advantages | Reference |
|---|---|---|---|---|
| HClO₄–SiO₂ | Room temp., solvent-free | Aromatic & Aliphatic Amines | Efficient, inexpensive, reusable | organic-chemistry.orgresearchgate.net |
| H₃PW₁₂O₄₀ | Room temp. | Primary & Secondary Amines, Amino Alcohols | Very fast, low catalyst loading, high chemoselectivity | researchgate.net |
| B(OSO₃H)₃/SiO₂ (SBSA) | Room temp., solvent-free | Aromatic & Aliphatic Amines | Excellent yields, short reaction time, recyclable | orgchemres.orgorgchemres.org |
| Succinimidinium hydrogensulfate | Room temp., neat | Amines | Excellent yields, short reaction times, reusable | rsc.org |
Lewis acids can activate the (Boc)₂O reagent, making the carbonyl group more susceptible to nucleophilic attack by the amine. However, their application can be limited because many Lewis acids are deactivated or trapped by the basic amine substrates, often necessitating stoichiometric amounts. sci-hub.se Despite this, several effective Lewis acid-catalyzed systems have been reported.
Yttria-zirconia-based catalysts, for example, have been successfully used for the N-Boc protection of a wide range of amines, including aromatic, cyclic, and amino acid substrates, offering mild reaction conditions and high yields. semanticscholar.org Other examples include ZrCl₄, which catalyzes the reaction efficiently at room temperature in acetonitrile, and MgBr₂·OEt₂, which works under neat, neutral conditions. researchgate.nettandfonline.com The choice of Lewis acid can be critical, as harsher acids may lead to the decomposition of the resulting carbamate (B1207046). scispace.com
| Catalyst | Conditions | Typical Yield | Key Features | Reference |
|---|---|---|---|---|
| Yttria-Zirconia | - | Excellent | Heterogeneous, mild conditions, broad scope | semanticscholar.org |
| ZrCl₄ (10 mol%) | Acetonitrile, room temp. | High | Very short reaction times | researchgate.net |
| MgBr₂·OEt₂ | Solvent-free, room temp. | Moderate to Excellent | Inexpensive, environmentally benign, chemoselective | tandfonline.com |
| Molecular Sieves 4A° | Solvent-free, room temp. | Excellent | Green, reusable, reduces reaction time | longdom.org |
In line with the principles of green chemistry, significant research has focused on developing environmentally friendly catalytic systems. Ionic liquids (ILs) have gained attention as green solvents and catalysts due to their low vapor pressure, thermal stability, and recyclability. academie-sciences.fr Protic ionic liquids like 1,1,3,3-tetra-methylguanidinium acetate (B1210297) and others such as [TPA][Pro] have been used as efficient and reusable catalysts for N-Boc protection under solvent-free conditions at room temperature. academie-sciences.frasianpubs.org The catalytic role is often envisioned as the electrophilic activation of (Boc)₂O through hydrogen bonding with the ionic liquid cation. organic-chemistry.org
Another green approach involves immobilizing catalysts on solid supports. Silica propyl(N-methyl) imidazolium (B1220033) chloride ([Sipmim]Cl) is a reusable, silica-supported catalyst that promotes the reaction efficiently under solvent-free conditions. researchgate.net Similarly, nano-γ-Fe₂O₃ has been reported as an efficient, heterogeneous, and reusable catalyst for N-Boc protection in water, an environmentally benign solvent. scirp.orgsemanticscholar.org These methods offer high yields, simple workup procedures, and mild reaction conditions. researchgate.netsemanticscholar.org
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, provides a metal-free alternative for N-Boc protection. 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) acts as both a solvent and an organocatalyst, enabling rapid and chemoselective mono-N-Boc protection of diverse amines at room temperature with reaction times as short as 5 to 30 minutes. organic-chemistry.org This method is notable for avoiding common side reactions and for the recyclability of the catalyst. organic-chemistry.org
Guanidine hydrochloride and thiamine (B1217682) hydrochloride are other examples of simple, inexpensive, and recyclable organocatalysts. sci-hub.sttandfonline.com Guanidine hydrochloride effectively catalyzes the reaction in ethanol (B145695) at 35–40 °C, achieving selective mono-protection of diamines and chemoselective protection of hydroxylamines. sci-hub.stresearchgate.net Thiamine hydrochloride promotes the reaction efficiently under solvent-free conditions at ambient temperature. tandfonline.com These organocatalytic systems represent mild, efficient, and often more sustainable routes for the synthesis of N-Boc protected amines.
Solvent-Free and Microwave-Assisted Protocols
In recent years, solvent-free and microwave-assisted organic synthesis have gained significant attention as green and efficient alternatives to conventional methods. ufms.brnih.gov
Solvent-Free Synthesis:
Solvent-free, or solid-state, reactions offer numerous advantages, including reduced environmental impact, lower costs, and often, enhanced reaction rates and yields. For the N-Boc protection of amines, various catalysts have been developed that are effective under solvent-free conditions. ufms.brorgchemres.org For instance, sulfated tin oxide has been demonstrated as a highly efficient and reusable heterogeneous catalyst for the N-tert-butoxycarbonylation of a wide range of aromatic and aliphatic amines at room temperature. ufms.br The reactions are typically rapid, with high yields of the corresponding N-Boc derivatives. ufms.br Another effective catalyst is boric acid supported on silica gel (B(OSO3H)3/SiO2), which also facilitates the N-tert-butoxycarbonylation of amines under solvent-free conditions at room temperature in short reaction times. orgchemres.org
| Catalyst | Conditions | Amine Substrate | Yield (%) | Reference |
| Sulfated Tin Oxide | Room Temp, Solvent-Free | Aniline | 99 | ufms.br |
| B(OSO3H)3/SiO2 | 25 °C, Solvent-Free | Aniline | 95 | orgchemres.org |
| Montmorillonite K 10 | Room Temp, Solvent-Free | Aniline | 98 | researchgate.net |
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. nih.govijnc.irrsc.org The synthesis of N-benzylamide conjugates has been successfully achieved using microwave-assisted bimolecular nucleophilic substitution as the final step. nih.gov This methodology has been shown to effectively promote substitution over competing elimination reactions, particularly when using solvents like isopropyl alcohol. nih.gov Microwave-assisted synthesis has been broadly applied to the preparation of various N-heterocycles, demonstrating significant improvements in reaction efficiency. rsc.orgresearchgate.net
Synthesis via Functionalization of Related Halogenated Aromatic Precursors
The functionalization of pre-existing halogenated aromatic compounds is a cornerstone of synthetic organic chemistry, providing a versatile entry point to a wide array of substituted aromatic molecules.
Nickel-catalyzed cross-coupling reactions have become a powerful method for the synthesis of benzylamines from aryl halides. thieme-connect.comthieme-connect.comresearcher.life A recently developed protocol involves the nickel-catalyzed aminomethylation of aryl or heteroaryl iodides and bromides. thieme-connect.comthieme-connect.com This reductive cross-electrophile coupling utilizes carbamate-protected, glycine-derived N-hydroxyphthalimide (NHP) esters, which are readily available or can be synthesized in a single step. thieme-connect.comresearchgate.net This method is notable for its speed, completing in just two hours, and its broad functional group compatibility, including tolerance for protic groups. thieme-connect.com The reaction proceeds under mild conditions and can be applied to a variety of (hetero)aryl halides. thieme-connect.comthieme-connect.com
| Aryl Halide | Protecting Group | Yield (%) | Reference |
| 4-Iodoanisole | Boc | 91 | thieme-connect.com |
| 4-Iodophenol | Boc | 63 | thieme-connect.com |
| 3-Iodobenzamide | Boc | 77 | thieme-connect.com |
The Delépine reaction is a classic method for preparing primary amines from benzyl (B1604629) or alkyl halides via their reaction with hexamethylenetetramine, followed by acidic hydrolysis of the resulting quaternary ammonium (B1175870) salt. wikipedia.orgambeed.comorganic-chemistry.org This reaction offers selective access to primary amines and generally proceeds under relatively mild conditions with short reaction times. wikipedia.org However, traditional protocols often use chlorinated solvents like chloroform. wikipedia.orgsciencemadness.org Recent modifications have focused on improving the sustainability of the Delépine reaction by employing greener solvents, such as dimethyl carbonate (DMC). researchgate.net While the atom economy of the reaction remains a drawback due to the formation of formaldehyde (B43269) during hydrolysis, these modifications represent a step towards more environmentally benign amine synthesis. wikipedia.orgresearchgate.net
Multicomponent Reactions Incorporating the N-Boc-Benzylamine Moiety
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are highly valued for their efficiency and atom economy. nih.govbeilstein-journals.orgbeilstein-journals.org Various MCRs can be envisioned for the synthesis of complex molecules incorporating the N-Boc-benzylamine scaffold. For example, Ugi and Passerini reactions can utilize building blocks containing the N-Boc-benzylamine moiety to rapidly generate diverse libraries of compounds. nih.gov A zinc-mediated carbonyl alkylative amination reaction has also been developed as a multicomponent process for the synthesis of α-branched amines. acs.org Furthermore, catalyst-free MCRs involving cyclic tertiary amines and electron-deficient aryl halides have been reported, offering a direct and operationally simple route to functionalized amine products. nih.gov
Asymmetric Synthesis Approaches to N-Boc-Protected Chiral Benzylamines
The synthesis of enantiomerically pure chiral amines is of paramount importance in medicinal chemistry, as the stereochemistry of a drug molecule often dictates its biological activity.
Asymmetric deprotonation using a chiral lithium amide base, followed by trapping with an electrophile, is a powerful strategy for the enantioselective synthesis of chiral benzylamines. nih.govbris.ac.ukbris.ac.uk A practical, transition-metal-free method involves the enantioselective lithiation of N'-aryl-N-benzyl-N-isopropyl ureas. nih.govbris.ac.uk The resulting benzyllithium (B8763671) undergoes a stereospecific intramolecular nucleophilic aromatic substitution to generate an α,α-diarylmethylamine derivative with high enantiomeric excess (up to >99% ee). nih.govbris.ac.uk Mechanistic studies on the (−)-sparteine mediated asymmetric benzylic lithiation of N-Boc-N-(p-methoxyphenyl)benzylamine have shown that the high enantioenrichment arises from an enantioselective deprotonation to form a configurationally stable organolithium intermediate. acs.org This intermediate can then react with various electrophiles, with the stereochemical outcome being dependent on the specific electrophile used. acs.orgresearchgate.net
Diastereoselective Conjugate Addition of Chiral Amides
The diastereoselective conjugate addition of chiral amides represents a powerful strategy for the asymmetric synthesis of β-amino acids and their derivatives, which are direct precursors to chiral benzylamines. This method typically involves the 1,4-addition of a chiral lithium amide to an α,β-unsaturated ester or the addition of a nucleophile to an α,β-unsaturated amide bearing a chiral auxiliary. The inherent chirality of the amide or the auxiliary directs the approach of the nucleophile, leading to the formation of one diastereomer in preference to the other.
A seminal approach in this area involves the use of chiral lithium amides, such as lithium (R)-N-benzyl-N-(α-methylbenzyl)amide, as chiral ammonia (B1221849) equivalents. researchgate.netox.ac.uk The conjugate addition of these amides to α,β-unsaturated esters proceeds with a high degree of stereocontrol, which is often rationalized by a six-membered ring transition state. Subsequent removal of the chiral auxiliary, typically by hydrogenolysis, affords the desired β-amino ester, which can then be further functionalized. For instance, the addition of a chiral lithium amide to a substituted cinnamate (B1238496) ester, followed by reduction of the ester and protective group manipulations, can yield a variety of substituted N-Boc-benzylamine analogues.
Another effective strategy is the conjugate addition of nucleophiles to α,β-unsaturated amides derived from chiral auxiliaries like (S,S)-(+)-pseudoephedrine. nih.gov The chiral auxiliary creates a sterically biased environment, directing the incoming nucleophile to one face of the Michael acceptor. This methodology has been successfully applied in tandem conjugate addition-α-alkylation reactions, affording products with high diastereoselectivity. nih.gov
The conjugate addition to nitroolefins also serves as a valuable route. The Michael addition of a nucleophile to a nitroalkene, followed by the reduction of the nitro group, provides access to functionalized amines. When a chiral nucleophile or a chiral catalyst is employed, this reaction can be rendered stereoselective, providing a pathway to chiral amine derivatives. rsc.orgresearchgate.net For example, the use of chiral squaramide-based organocatalysts has been shown to effectively catalyze the enantioselective Michael addition of nucleophiles to nitroalkenes, yielding products with high enantiomeric excess. researchgate.net
The table below summarizes representative examples of diastereoselective conjugate addition reactions relevant to the synthesis of chiral amine precursors.
| Nucleophile/Chiral Auxiliary | Michael Acceptor | Product Type | Diastereomeric Excess (d.e.) | Reference |
| Lithium (R)-N-benzyl-N-(α-methylbenzyl)amide | Methyl 1-cyclohexene-1-carboxylate | β-Amino ester | >98% | researchgate.net |
| (S,S)-(+)-pseudoephedrine (as chiral auxiliary) | α,β-Unsaturated amide | β-Alkylated amide | High | nih.gov |
| Lithium (S)-N-benzyl-N-(α-methylbenzyl)amide | Methyl 4-(N-allyl-N-benzylamino)but-2-enoate | β-Amino ester | >98% | Davies et al. |
| Dibenzylamine | (-)-tert-Butyl isochaminate | Carane-based β-amino acid derivative | Highly stereospecific | researchgate.net |
This table presents data from various sources to illustrate the diastereoselective conjugate addition methodology.
Kinetic Resolution Methodologies in N-Boc-Benzylamine Synthesis
Kinetic resolution is a widely employed technique for the separation of racemates into their constituent enantiomers. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer and the formation of an enantioenriched product. In the context of N-Boc-benzylamine synthesis, both enzymatic and metal-catalyzed kinetic resolutions have proven to be effective.
Enzymatic Kinetic Resolution:
Enzymes, due to their inherent chirality, are highly effective catalysts for kinetic resolutions, often operating under mild conditions with high enantioselectivity. Current time information in Bangalore, IN. Hydrolases, such as lipases and proteases, are commonly used. For instance, Subtilisin A (also known as Alcalase) has been successfully immobilized and used for the kinetic resolution of racemic N-Boc-phenylalanine ethyl thioester with benzylamine (B48309). Current time information in Bangalore, IN.beilstein-journals.org In this process, the enzyme selectively catalyzes the amidation of one enantiomer of the thioester, leading to the formation of (S)-N-Boc-phenylalanine benzylamide in high enantiomeric purity, while the (R)-enantiomer of the thioester remains largely unreacted. Current time information in Bangalore, IN. The efficiency of such resolutions is often described by the enantiomeric ratio (E), with high E values indicating excellent selectivity.
Palladium-Catalyzed Kinetic Resolution:
Transition metal catalysis offers a powerful alternative for the kinetic resolution of benzylamine derivatives. A notable example is the palladium(II)-catalyzed enantioselective C-H cross-coupling of racemic nosyl (Ns)-protected benzylamines with arylboronic acid pinacol (B44631) esters. acs.orgbeilstein-journals.org This reaction utilizes a chiral mono-N-protected α-amino-O-methylhydroxamic acid (MPAHA) ligand. The chiral palladium complex preferentially catalyzes the C-H arylation of one enantiomer, resulting in an enantioenriched ortho-arylated benzylamine and the unreacted, enantioenriched starting material. acs.orgbeilstein-journals.org This method is advantageous as the nosyl protecting group is readily removable, and the resulting chiral ortho-arylated benzylamines are valuable intermediates in medicinal chemistry. acs.org
The following table details research findings on kinetic resolution methodologies applicable to the synthesis of chiral N-Boc-benzylamine analogues.
| Method | Substrate | Catalyst/Reagent | Ligand/Auxiliary | Product | Enantiomeric Excess (e.e.) | Reference |
| Enzymatic Kinetic Resolution | Racemic N-Boc-phenylalanine ethyl thioester | Subtilisin A (Alcalase) | - | (S)-N-Boc-phenylalanine benzylamide | 98% | Current time information in Bangalore, IN.beilstein-journals.org |
| Pd(II)-Catalyzed C-H Cross-Coupling | Racemic Ns-protected benzylamines | Pd(OAc)₂ | Chiral MPAHA ligand | Chiral ortho-arylated benzylamine and enantioenriched starting material | High | acs.orgbeilstein-journals.org |
This table presents data from various sources to illustrate kinetic resolution methodologies.
Chemical Reactivity and Transformations of N Boc 4 Bromo 3 Methyl Benzylamine
Reactivity of the Aromatic Bromine Moiety
The bromine atom attached to the aromatic ring is a key handle for introducing molecular complexity. Its reactivity is dominated by transition metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
Transformations Involving the N-Boc-Protected Amine Functionality
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions. organic-chemistry.orgresearchgate.net Beyond its role as a protecting group, the N-Boc functionality itself can be directly transformed into other important functional groups.
The most common transformation is deprotection to yield the free primary amine, which is typically achieved with strong acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in an organic solvent. acs.org This unmasks the amine for subsequent reactions.
Furthermore, the N-Boc group can be a precursor for the synthesis of ureas and carbamates. For instance, treatment of an N-Boc amine with an activating agent can generate an isocyanate in situ, which can then be trapped by an amine or an alcohol to form a substituted urea (B33335) or carbamate (B1207046), respectively. rsc.orgacs.org Recent methods have also demonstrated the direct conversion of N-Boc amines into these derivatives using metal catalysts or strong bases. rsc.org
Table 3: Transformations of N-Boc Protected Amines
| Starting Material | Reagents/Conditions | Product | Transformation | Reference |
|---|---|---|---|---|
| N-Boc Amine | TFA, DCM or HCl, Dioxane | Primary/Secondary Amine | Deprotection | acs.org |
| N-Boc Amine | 2-Chloropyridine, Tf₂O, then R¹R²NH | Urea | One-pot Urea Synthesis | acs.org |
| N-Boc Amine | tBuOLi, then R-OH or R-SH | Carbamate or Thiocarbamate | Direct Conversion | rsc.org |
| N-Boc Amine | Mg catalyst | N-Methyl Amine | Reduction | organic-chemistry.org |
N-Boc Deprotection Chemistry
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in many reaction conditions and its facile removal under specific protocols. researchgate.net The deprotection of N-Boc-4-bromo-3-methyl-benzylamine can be achieved through several methods, including acid-mediated cleavage, thermal strategies, and reductive processes.
The most common method for the removal of the N-Boc group is through acid-mediated hydrolysis. fishersci.co.uk Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are frequently employed for this purpose. fishersci.co.ukresearchgate.netresearchgate.net The reaction is typically carried out in a suitable organic solvent such as dichloromethane (DCM) or dioxane. fishersci.co.uknih.gov
The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine. researchgate.net
Table 1: Acid-Mediated Deprotection of N-Boc-Amines
| Acid | Solvent(s) | Temperature | Duration | Yield | Citation(s) |
|---|---|---|---|---|---|
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | 2-12 hours | High | fishersci.co.uk |
| Hydrochloric acid (HCl) | Dioxane, Methanol (B129727) | Room Temperature | 30 minutes - 4 hours | High | nih.gov |
| Oxalyl chloride/Methanol | Methanol | Room Temperature | < 4 hours | >70% | nih.gov |
It is important to note that the choice of acid and reaction conditions can be critical, especially in the presence of other acid-labile functional groups. nih.gov For instance, while TFA is effective, it can sometimes lead to the cleavage of other sensitive groups within the molecule. researchgate.netnih.gov Milder acidic conditions, such as using oxalyl chloride in methanol, have been developed to address this challenge, offering a clean and efficient deprotection method for substrates with multiple functional groups. nih.gov
Thermal deprotection offers an alternative to acid-mediated methods, particularly for substrates that are sensitive to acidic conditions. researchgate.netnih.gov This method typically involves heating the N-Boc protected amine in a suitable solvent. Continuous flow technology has emerged as a particularly effective platform for thermal deprotection, allowing for precise temperature control and improved reaction efficiency. nih.gov
Studies have shown that N-Boc deprotection can be achieved in various solvents, including methanol, trifluoroethanol (TFE), tetrahydrofuran (B95107) (THF), and toluene, with temperatures ranging from 120°C to 230°C. nih.gov The reactivity in thermal deprotection is influenced by the nature of the amine, with N-Boc groups on aryl amines being more labile than those on alkyl amines. nih.gov This difference in reactivity allows for selective deprotection in molecules containing multiple Boc groups by carefully controlling the temperature. nih.gov
Table 2: Thermal Deprotection of N-Boc-Amines in Continuous Flow
| Solvent | Temperature (°C) | Residence Time (min) | Conversion | Citation(s) |
|---|---|---|---|---|
| Trifluoroethanol (TFE) | 120 | 20 | >95% | nih.gov |
| Methanol | 120 | 25 | >95% | nih.gov |
| Tetrahydrofuran (THF) | 200 | 30 | >95% | nih.gov |
| Toluene | 230 | 30 | >95% | nih.gov |
A more recent development in N-Boc deprotection involves reductive methods. A magnesium-catalyzed reduction has been reported for the conversion of N-Boc protected amines to their corresponding N-methyl amines. organic-chemistry.orgnih.gov This reaction provides a novel pathway for not only deprotection but also for the direct methylation of the amine in a single step. organic-chemistry.orgnih.gov
In complex syntheses involving multiple protecting groups, orthogonal deprotection strategies are crucial. The N-Boc group's stability towards most nucleophiles and bases allows for its use in conjunction with base-labile protecting groups like the fluorenylmethyloxycarbonyl (Fmoc) group. organic-chemistry.org This orthogonality enables the selective removal of one protecting group while leaving the other intact, a critical feature in the synthesis of complex molecules such as peptides and other multiproduct systems. researchgate.netorganic-chemistry.org
Functionalization at the Benzylic C(sp³)–H Position
The direct functionalization of C(sp³)–H bonds is a powerful tool in organic synthesis for creating complex molecules from simpler precursors. For this compound, the benzylic C(sp³)–H bond is a key site for such transformations.
Palladium-catalyzed cross-coupling reactions have been successfully employed for the arylation and alkylation of the benzylic C(sp³)–H bond in N-Boc protected benzylamines. nih.govnih.gov This approach avoids the need for pre-functionalization of the benzylic position, which typically requires strong bases. nih.gov
In a notable study, a deprotonative cross-coupling process was developed for the direct α-arylation of N-Boc benzylalkylamines with aryl halides. nih.govnih.gov This method utilizes a palladium catalyst with a NiXantPhos ligand, enabling the reaction to proceed under mild conditions and avoiding the use of strong bases and low temperatures. nih.govnih.gov The reaction demonstrates broad substrate scope, with various aryl halides successfully coupling to the benzylic position. nih.gov
Table 3: Palladium-Catalyzed C(sp³)–H Arylation of N-Boc-benzylamine Derivatives
| Aryl Halide | Catalyst System | Base | Yield (%) | Citation(s) |
|---|---|---|---|---|
| 4-Bromoanisole | Pd(NiXantPhos) | LiHMDS | 87 | nih.gov |
| 4-Chloroanisole | Pd(NiXantPhos) | LiHMDS | 85 | nih.gov |
| 1-Bromo-4-fluorobenzene | Pd(NiXantPhos) | LiHMDS | 70 | nih.gov |
| 1-Chloro-4-fluorobenzene | Pd(NiXantPhos) | LiHMDS | 60 | nih.gov |
Similarly, palladium-catalyzed alkylation of unactivated C(sp³)–H bonds has been achieved using directing groups. acs.orgresearchgate.net While the specific application to this compound is not detailed in the provided context, the general methodology for the palladium-catalyzed alkylation of C(sp³)–H bonds in similar systems is well-established, often employing an auxiliary group to direct the catalyst to the desired position. acs.orgresearchgate.net
Directed Lithiation and Subsequent Electrophilic Quench
The N-Boc-aminomethyl group is a potent directed metalation group (DMG), facilitating the regioselective deprotonation of an ortho-position on the aromatic ring using strong bases like alkyllithiums. baranlab.org In the case of this compound, the N-Boc protected amino group directs lithiation to the adjacent C-5 position. The Lewis basic oxygen atoms of the Boc group coordinate to the lithium ion, bringing the alkyllithium base into proximity of the C-5 proton and leading to a complex-induced proximity effect (CIPE) that lowers the activation energy for deprotonation at this site. baranlab.org The steric bulk of the methyl group at the 3-position would likely hinder lithiation at that site. The bromo-substituent at the 4-position is not expected to direct lithiation to an adjacent position as effectively as the N-Boc-aminomethyl group.
The resulting aryllithium intermediate is a powerful nucleophile that can react with a variety of electrophiles in a process known as an electrophilic quench. whiterose.ac.ukrsc.org This two-step sequence of directed lithiation and electrophilic quench allows for the introduction of a wide range of substituents at the C-5 position of the this compound scaffold. The reaction is typically carried out at low temperatures, such as -78 °C, to ensure the stability of the organolithium intermediate. whiterose.ac.ukrsc.org
Table 1: Potential Products from Directed Lithiation and Electrophilic Quench of this compound
| Electrophile | Product |
| D₂O | N-Boc-4-bromo-5-deutero-3-methyl-benzylamine |
| Iodomethane | N-Boc-4-bromo-3,5-dimethyl-benzylamine |
| Benzaldehyde | N-Boc-4-bromo-5-(hydroxy(phenyl)methyl)-3-methyl-benzylamine |
| N,N-Dimethylformamide (DMF) | N-Boc-4-bromo-5-formyl-3-methyl-benzylamine |
| Carbon dioxide | N-Boc-4-bromo-5-(aminocarbonyl)-3-methyl-benzylamine |
Amidation Reactions and Formation of N-Substituted Derivatives
The N-Boc protecting group of this compound can be removed under acidic conditions to yield the corresponding primary amine. organic-chemistry.org This free amine can then undergo amidation reactions with carboxylic acids or their derivatives to form a wide range of N-substituted derivatives. Common methods for amidation include the use of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) with an activator like 4-dimethylaminopyridine (B28879) (DMAP), or the conversion of the carboxylic acid to a more reactive species like an acyl chloride. mdpi.comcore.ac.uk
Alternatively, N-Boc protected amines can be directly converted to amides in a one-pot procedure. rsc.org This can be achieved by generating an isocyanate intermediate in situ, which then reacts with a Grignard reagent to furnish the corresponding amide. rsc.org This method avoids the need for a separate deprotection step.
The synthesis of N-substituted derivatives is a common strategy in medicinal chemistry to explore the structure-activity relationships of a lead compound. nih.gov
Table 2: Examples of N-Substituted Derivatives from Amidation Reactions
| Reagent | Resulting N-Substituted Derivative |
| Acetic Anhydride (B1165640) | N-acetyl-4-bromo-3-methyl-benzylamine |
| Benzoyl Chloride | N-benzoyl-4-bromo-3-methyl-benzylamine |
| Pyrazine-2-carboxylic acid with DCC/DMAP | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide mdpi.com |
| Phenylacetic acid with a boronic acid catalyst | N-(4-bromo-3-methylbenzyl)-2-phenylacetamide nih.gov |
Intramolecular Reactivity and Cyclization Pathways Involving the N-Boc Group
The N-Boc group is not merely a protecting group; its inherent reactivity can be harnessed in intramolecular cyclization reactions to construct heterocyclic scaffolds. researchgate.net
Formation of Cyclic Ureas and Carbamates
While this compound does not directly cyclize to form ureas or carbamates, it can be functionalized to enable such transformations. For instance, the bromo-substituent can be converted to an amino group via a Buchwald-Hartwig amination. The resulting diamine derivative, upon treatment with a phosgene (B1210022) equivalent, could undergo intramolecular cyclization to form a cyclic urea. arabjchem.org
Similarly, the bromo group could be transformed into a hydroxyl group, for example, through a nucleophilic substitution with a hydroxide (B78521) source under palladium catalysis. The subsequent amino alcohol could then be cyclized to a cyclic carbamate. nih.govnih.gov The formation of cyclic carbamates is a common feature in many biologically active molecules. nih.gov
Aziridine (B145994) Transformations to Oxazolidinones
The transformation of an aziridine to an oxazolidinone is a known ring-expansion reaction, often catalyzed by Lewis acids. researchgate.netclockss.org this compound itself is not an aziridine. However, a derivative of this compound could potentially undergo such a transformation. For example, if the benzylamine (B48309) was used to open an epoxide, the resulting amino alcohol could be cyclized to an aziridine. Subsequent N-protection with a Boc group would yield a substrate that could undergo a Lewis acid-catalyzed intramolecular ring-opening of the aziridine by the hydroxyl group to form an oxazolidinone. researchgate.netsemanticscholar.org This multi-step process highlights the potential for complex molecular architectures originating from the this compound scaffold.
Role of the Methyl Substituent in Reaction Steric and Electronic Profiles
The methyl group at the 3-position of the aromatic ring in this compound plays a significant role in influencing its reactivity through both steric and electronic effects.
Steric Effects: The methyl group provides steric hindrance, which can influence the regioselectivity of reactions on the aromatic ring. For instance, in the directed lithiation discussed in section 3.2.2.2, the bulkiness of the methyl group disfavors deprotonation at the adjacent C-2 position, thereby enhancing the selectivity for lithiation at the C-5 position directed by the N-Boc-aminomethyl group. Similarly, nucleophilic aromatic substitution reactions at the 4-position (bromo-substituent) might be sterically hindered by the adjacent methyl group.
Electronic Effects: The methyl group is an electron-donating group through hyperconjugation and inductive effects. This increases the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution. However, its directing effect is ortho and para. In the context of this compound, the powerful directing effect of the N-Boc-aminomethyl group for lithiation would override the weaker directing effect of the methyl group. baranlab.org In other reactions, the electron-donating nature of the methyl group can influence the reactivity of the benzylic position and the stability of any intermediates formed.
Mechanistic Investigations of Key Transformations
Mechanistic Pathways of N-Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to cleavage under specific, often acidic, conditions. total-synthesis.comorganic-chemistry.org
The acid-catalyzed deprotection of N-Boc groups is a cornerstone of modern organic synthesis, particularly in peptide chemistry. total-synthesis.com The generally accepted mechanism involves the protonation of the carbonyl oxygen of the Boc group, which facilitates the fragmentation of the carbamate (B1207046). total-synthesis.com This initial protonation is followed by the elimination of a stable tertiary carbocation, the tert-butyl cation, and the formation of a carbamic acid intermediate, which then readily decarboxylates to yield the free amine and carbon dioxide. total-synthesis.com
Kinetic studies on the HCl-catalyzed deprotection of Boc-protected amines have revealed a second-order dependence on the acid concentration. acs.orgnih.govresearchgate.net This observation has been rationalized by a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair, which arises from the fragmentation of the protonated tert-butyl carbamate. acs.orgnih.govresearchgate.net However, when using trifluoroacetic acid (TFA), the deprotection often shows an inverse kinetic dependence on the trifluoroacetate (B77799) concentration, suggesting a more complex mechanistic scenario. acs.orgnih.govresearchgate.net
Recent investigations have also explored milder deprotection methods. For instance, the use of oxalyl chloride in methanol (B129727) has been reported as an effective method for N-Boc deprotection at room temperature. rsc.org It is suggested that this reaction proceeds through a broader mechanism than simple in situ generation of HCl, possibly involving an electrophilic activation by oxalyl chloride. rsc.org
Table 1: Key Features of Acid-Catalyzed N-Boc Deprotection Mechanisms
| Catalyst System | Kinetic Dependence | Proposed Mechanistic Feature | Reference |
| HCl in Toluene/Propan-2-ol | Second-order on [HCl] | General acid-catalyzed separation of a reversibly formed ion-molecule pair. | acs.orgnih.govresearchgate.net |
| Sulfuric Acid | Second-order on [Acid] | Similar to HCl-catalyzed deprotection. | acs.orgresearchgate.net |
| Methane Sulfonic Acid | Second-order on [Acid] | Similar to HCl-catalyzed deprotection. | acs.orgresearchgate.net |
| Trifluoroacetic Acid (TFA) | Inverse on [Trifluoroacetate] | Requires a large excess of acid for a reasonable reaction rate. | acs.orgnih.govresearchgate.net |
| Oxalyl Chloride in Methanol | Not specified | Broader mechanism involving electrophilic character of oxalyl chloride. | rsc.org |
In addition to acid-catalyzed methods, thermal deprotection of N-Boc groups offers an alternative pathway that avoids the use of strong acids. researchgate.netresearchgate.netacs.org Computational modeling, combined with kinetic studies, has provided significant insights into the mechanism of thermolytic N-Boc deprotection. researchgate.netresearchgate.netacs.orgvapourtec.com
These studies support a mechanism that begins with a slow, concerted proton transfer from a protic solvent or another proton source, leading to the release of isobutylene (B52900). researchgate.netacs.orgvapourtec.com This is followed by a rapid decarboxylation of the resulting carbamic acid to furnish the free amine. acs.orgvapourtec.com A strong correlation has been identified between the electrophilicity of the N-Boc carbonyl group and the rate of the reaction, indicating that electronic factors play a crucial role in this process. acs.orgvapourtec.com The thermal deprotection is compatible with a wide array of functional groups, highlighting its utility in complex molecule synthesis. researchgate.netacs.orgvapourtec.com
Table 2: Mechanistic Steps in Thermal N-Boc Deprotection
| Step | Description | Key Characteristics | Reference |
| 1 | Concerted Proton Transfer | Slow, rate-determining step. | researchgate.netacs.orgvapourtec.com |
| 2 | Isobutylene Release | Occurs concurrently with proton transfer. | researchgate.netacs.orgvapourtec.com |
| 3 | Rapid Decarboxylation | Fast decomposition of the carbamic acid intermediate. | researchgate.netacs.orgvapourtec.com |
Understanding C-H Activation Mechanisms in N-Boc-Benzylamine Derivatives
The direct functionalization of C-H bonds is a powerful strategy in organic synthesis, and N-Boc-benzylamine derivatives are important substrates in this context. The Boc group can play a crucial role as a directing group in these transformations.
Directing groups are functional moieties within a substrate that coordinate to a metal catalyst, positioning it in close proximity to a specific C-H bond and thereby enabling its selective activation and functionalization. researchgate.netsnnu.edu.cnacs.org This strategy has been extensively used for the functionalization of otherwise unreactive C(sp³)–H bonds. researchgate.netnih.govnih.gov
The mechanism of palladium-catalyzed C-H activation often involves a concerted metalation-deprotonation (CMD) pathway. nih.govrsc.org In this process, the C-H bond is cleaved through a concerted step involving the metal center and a base. This mechanism is frequently observed in reactions involving Pd(II) catalysts and is considered redox-neutral. nih.gov
Studies have shown that the C-H activation step in these palladium-catalyzed processes can be reversible. researchgate.netnsf.gov The reversibility of the CMD process has been investigated, and in some cases, the equilibrium constants for the exchange between different substrates have been determined. nsf.gov This reversibility can have important implications for the outcome of the reaction, including the potential for substrate isomerization and the distribution of products. The nature of the palladium catalyst's oxidation state can also influence the selectivity of C-H activation, with Pd(0) and Pd(I) sometimes favoring sp³ C-H activation, while Pd(II) and Pd(III) may preferentially activate sp² C-H bonds. nih.gov
Mechanistic Elucidation of Asymmetric Transformations
The development of asymmetric C-H activation reactions is a major goal in modern synthetic chemistry. For N-Boc-benzylamine derivatives, this often involves the use of chiral ligands to control the stereochemical outcome of the reaction.
Mechanistic studies of palladium-catalyzed enantioselective C-H functionalization of benzylamines have pointed to the crucial role of chiral ligands in achieving high levels of stereocontrol. snnu.edu.cnacs.org Ligands such as mono-N-protected amino acids (MPAAs) and their derivatives have been successfully employed to induce enantioselectivity. acs.org The proposed mechanism often involves the formation of a chiral palladium complex that preferentially activates one of two enantiotopic C-H bonds. snnu.edu.cn
Kinetic resolution of racemic benzylamines via palladium-catalyzed C-H cross-coupling has also been demonstrated. acs.org In these reactions, one enantiomer of the starting material reacts faster than the other, allowing for the separation of the unreacted enantiomer and the chiral product. The use of a removable directing group, such as a nosyl group, is a practical advantage in these synthetic applications. acs.org The development of these asymmetric transformations opens up new avenues for the synthesis of chiral molecules that are important in medicinal chemistry and materials science. rsc.orgacademie-sciences.frresearchgate.netnih.gov
Stereocontrol Models in Asymmetric Deprotonation
The asymmetric deprotonation of N-Boc-protected benzylamines is a powerful strategy for creating chiral centers. The stereochemical outcome of these reactions is governed by the formation of a configurationally stable organolithium intermediate. acs.org Mechanistic studies on analogous compounds, such as N-Boc-N-(p-methoxyphenyl)benzylamine, show that using a chiral ligand like (−)-sparteine with an organolithium base (e.g., n-BuLi) leads to highly enantioselective proton abstraction. acs.org
The prevailing model for this stereocontrol involves a ternary complex where the lithium cation coordinates to the benzylic carbanion, the carbonyl oxygen of the Boc group, and the chiral diamine ligand. acs.org This chelation directs the deprotonation to one of the two enantiotopic benzylic protons, leading to an excess of one enantiomer of the lithiated intermediate. The stability of this intermediate is crucial; it must retain its configuration long enough to react with an incoming electrophile, thereby fixing the newly created stereocenter. For N-Boc-4-bromo-3-methyl-benzylamine, the bulky tert-butoxycarbonyl (Boc) group plays a critical role in this process, acting as a directed metalation group that organizes the transition state.
Interconversion of N-Boc Rotamers and its Influence on Stereoselectivity
The amide bond of the N-Boc protecting group exhibits restricted rotation, leading to the existence of distinct rotational isomers, or rotamers. The interconversion rate between these rotamers is temperature-dependent and has a profound impact on the stereoselectivity and yield of subsequent reactions, particularly metalation. hw.ac.uk
At low temperatures, such as –78 °C, the interconversion can be slow on the timescale of the reaction. acs.org If only one rotamer presents a benzylic proton in the correct orientation for deprotonation by the base-ligand complex, then only that portion of the starting material will react, leading to incomplete conversion. hw.ac.uk Conversely, at higher temperatures (e.g., –50 °C or above), the rate of rotamer interconversion increases significantly. hw.ac.uk This allows the non-reactive rotamer to convert into the reactive form during the reaction, enabling complete deprotonation and higher yields of the desired product. hw.ac.ukwhiterose.ac.uk This phenomenon, where the rotamer population can be funneled into a single reaction pathway, is a key consideration in optimizing asymmetric syntheses. hw.ac.uk
Table 1: Influence of Temperature on N-Boc Rotamer Interconversion and Reaction Outcome
| Temperature | Half-life for Rotation | Observation in Lithiation Reactions | Implication for Stereoselectivity |
|---|---|---|---|
| –78 °C | ~11 minutes to >2 days hw.ac.ukacs.org | Slow interconversion. Only the pre-existing "reactive" rotamer undergoes lithiation, leading to incomplete reaction. hw.ac.uk | The observed stereoselectivity is dependent on the ground-state population of rotamers. |
| –50 °C | ~5 seconds hw.ac.uk | Fast interconversion. The "non-reactive" rotamer can convert to the "reactive" one, allowing for complete lithiation. hw.ac.uk | The reaction can proceed to completion, and the stereochemical outcome is determined by the transition state energies. |
| –5 °C | Very Fast | Rapid interconversion ensures that all substrate is available for reaction. hw.ac.uk | Allows for dynamic kinetic resolution where the most favorable transition state dictates the outcome. |
This table is generated based on data for analogous N-Boc protected heterocycles and illustrates the general principles applicable to this compound. hw.ac.ukacs.org
Boron-Catalyzed Amidation Mechanisms
While this compound is an amine, understanding boron-catalyzed amidation is relevant for its synthesis or its use in further coupling reactions. Traditional mechanisms for direct amidation using boronic acid catalysts were thought to involve the nucleophilic attack of an amine on a monomeric acyloxyboron intermediate. worktribe.comrsc.org However, recent detailed mechanistic studies have brought this model into question. worktribe.comnih.gov
New findings suggest that borinic acids are not competent catalysts for amidation, whereas boronic acids are. nih.gov This has led to the proposal of alternative mechanisms that are likely lower in energy. worktribe.com These new models posit that the reaction proceeds through a dimeric B-X-B species (where X can be O or NR). rsc.org This dimeric motif is believed to be uniquely capable of activating the carboxylic acid while simultaneously orchestrating the delivery of the amine nucleophile to the carbonyl group. worktribe.com Quantum mechanical calculations support these alternative pathways, which avoid the high-energy intermediates of the previously accepted mechanism. worktribe.comrsc.org A key requirement for catalytic activity appears to be the presence of at least three free coordination sites on the boron atom. nih.gov
Metal-Free Reductive Processes and Intermediate Identification
Metal-free reductive processes offer environmentally benign alternatives for chemical transformations. For a substrate like this compound, metal-free reduction could target the aryl-bromide bond. While direct studies on this specific compound are not prevalent, mechanistic principles can be inferred from related systems.
One possible pathway involves electrochemical reduction. In such a process, the substrate would undergo a single-electron transfer at the cathode to form a radical anion intermediate. This intermediate could then fragment, cleaving the C-Br bond to release a bromide ion and form an aryl radical. This radical could then be further reduced and protonated to yield the debrominated product.
Another plausible metal-free approach could involve reagents like bis(pinacolato)diboron (B136004) (B2pin2) in the presence of a base, which has been shown to reduce aromatic nitro compounds. doi.org By analogy, a similar system could potentially reduce the aryl bromide. Mechanistic studies on related reactions often point to the formation of specific, sometimes transient, intermediates. For instance, in the metal-free oxidative cleavage of benzylamines, a nitrogen radical cation is proposed as a key intermediate following single-electron oxidation. mdpi.com In reductive processes, the identification of analogous radical anions or other charged intermediates would be crucial for mechanistic elucidation.
Table 2: Plausible Intermediates in Metal-Free Transformations of Aryl Halide Benzylamines
| Transformation Type | Proposed Key Intermediate | Formation Process | Subsequent Reaction |
|---|---|---|---|
| Electrochemical Reduction | Aryl Radical Anion | Single-electron transfer from cathode to the aromatic ring. | Fragmentation (loss of Br⁻) to form an aryl radical. |
| Chemical Reduction (e.g., with B2pin2) | Aryl Radical | Homolytic cleavage or reaction with a radical initiator. | Hydrogen atom abstraction from solvent or reagent. |
| Electrochemical Oxidation | Nitrogen Radical Cation mdpi.com | Single-electron transfer from the amine nitrogen to the anode. mdpi.com | Deprotonation and subsequent radical migration. mdpi.com |
This table outlines potential intermediates based on established mechanisms for related functional groups and reaction types. mdpi.com
Advanced Spectroscopic and Analytical Methodologies for Characterization and Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of magnetically active nuclei.
Multi-Nuclear NMR for Comprehensive Structural Elucidation (¹H, ¹³C, ¹⁵N)
A combination of ¹H, ¹³C, and sometimes ¹⁵N NMR experiments allows for the complete assignment of all atoms in the N-Boc-4-bromo-3-methyl-benzylamine molecule. nih.govresearchgate.net
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. Key expected signals for this compound include those for the tert-butyl protons of the Boc group, the benzylic protons, and the aromatic protons. rsc.org The characteristic large singlet for the nine equivalent protons of the tert-butyl group is typically observed around 1.4-1.5 ppm. The benzylic protons would appear as a doublet, and the aromatic protons would show a distinct splitting pattern corresponding to the substitution on the benzene (B151609) ring.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of different carbon environments. nih.gov For this compound, distinct signals are expected for the tert-butyl carbons, the quaternary carbon of the Boc group, the benzylic carbon, the aromatic carbons (including the bromo- and methyl-substituted carbons), and the methyl carbon. researchgate.netchemicalbook.com
¹⁵N NMR: While less common, ¹⁵N NMR can directly probe the nitrogen atom of the carbamate (B1207046). nih.gov This can be particularly useful for studying the electronic environment of the nitrogen and for confirming the presence of the Boc protecting group. Two-dimensional correlation experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in linking the proton and carbon (and nitrogen) signals, allowing for unambiguous assignment of the entire molecular structure. science.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| tert-Butyl (9H, s) | ~1.45 | ~28.4 |
| tert-Butyl (quaternary C) | - | ~79.5 |
| Benzylic CH₂ (2H, d) | ~4.28 | ~44.1 |
| Aromatic CH | ~7.1-7.5 | ~125-135 |
| Aromatic C-Br | - | ~120-125 |
| Aromatic C-CH₃ | - | ~135-140 |
| Methyl CH₃ (3H, s) | ~2.3-2.4 | ~20-22 |
| Carbamate C=O | - | ~155.8 |
Note: Predicted values are based on typical ranges for similar N-Boc protected benzylamines and substituted aromatics.
Dynamic NMR Spectroscopy for Conformational Analysis (e.g., Boc Rotamers)
The amide bond within the Boc-carbamate group exhibits restricted rotation, which can lead to the presence of conformational isomers, or rotamers, in solution. nih.govresearchgate.net This phenomenon can be observed in the NMR spectrum as a doubling or broadening of signals, particularly for the protons and carbons near the Boc group. dtu.dk
Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at different temperatures, is a powerful tool for studying these conformational dynamics. nih.gov By analyzing the changes in the line shape of the signals as a function of temperature, it is possible to determine the energy barrier for the interconversion between the rotamers. nih.gov This information provides valuable insight into the conformational flexibility of the molecule.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). lcms.czbioanalysis-zone.comub.edu This technique can distinguish between compounds with the same nominal mass but different elemental formulas. nih.gov
For this compound (C₁₃H₁₈BrNO₂), HRMS would be used to verify the molecular ion peak corresponding to its exact mass. rsc.org The presence of bromine would also give a characteristic isotopic pattern due to the nearly equal abundance of its two stable isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns observed in the mass spectrum, such as the loss of the Boc group, can provide further structural confirmation.
Table 2: HRMS Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 316.0600 | Typically within 5 ppm |
| [M+Na]⁺ | 338.0420 | Typically within 5 ppm |
Note: Observed m/z values are expected to be very close to the calculated values in a high-resolution experiment.
X-ray Crystallography for Definitive Solid-State Structure Elucidation
While NMR and mass spectrometry provide valuable information about the connectivity and composition of a molecule, X-ray crystallography offers the most definitive picture of its three-dimensional structure in the solid state. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
An X-ray crystal structure of this compound would provide precise bond lengths, bond angles, and torsional angles. rsc.org It would also reveal the preferred conformation of the molecule in the solid state, including the orientation of the Boc group and the arrangement of the substituents on the aromatic ring. Furthermore, intermolecular interactions, such as hydrogen bonding or stacking of the aromatic rings, can be observed, providing insight into the crystal packing.
Chiral Analytical Methods for Enantiomeric Purity Determination
Although this compound itself is not chiral, it is a precursor to chiral molecules if the benzylic position is further functionalized. If a chiral derivative were to be synthesized, it would be crucial to determine its enantiomeric purity. Chiral analytical methods are employed for this purpose.
The most common approach is chiral High-Performance Liquid Chromatography (HPLC). sigmaaldrich.com This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. semanticscholar.org The choice of the CSP and the mobile phase is critical for achieving good separation. sigmaaldrich.com
Another method involves the use of chiral derivatizing agents. researchgate.net In this approach, the chiral amine is reacted with a chiral reagent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated and quantified by standard chromatographic or spectroscopic techniques, such as NMR. researchgate.net
NMR-Based Chiral Derivatization Protocols (e.g., using 2-formylphenylboronic acid and (S)-BINOL)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric excess (ee) of chiral amines. A widely used indirect method involves derivatization with a chiral derivatizing agent (CDA) to form diastereomers, which are distinguishable by NMR. A simple and effective three-component protocol utilizes 2-formylphenylboronic acid and an enantiopure diol, such as (S)-1,1'-bi-2-naphthol ((S)-BINOL), to analyze chiral primary amines. researchgate.netresearchgate.net
The amine analyte, 2-formylphenylboronic acid, and (S)-BINOL self-assemble to form structurally rigid diastereomeric iminoboronate esters. researchgate.netbath.ac.uk The different spatial arrangement of the substituents in the diastereomers results in distinct chemical shifts (Δδ) for specific protons, particularly the imino proton, in the ¹H NMR spectrum. researchgate.net The ratio of the integrals of these well-resolved signals directly corresponds to the enantiomeric ratio of the original amine. rsc.org This method is rapid, with complex formation often being quantitative within minutes to a few hours at room temperature. bath.ac.uksemanticscholar.org
For this compound, the Boc protecting group would first need to be removed to yield the primary amine, 4-bromo-3-methyl-benzylamine. This primary amine can then be subjected to the derivatization protocol. The resulting mixture of diastereomeric iminoboronate esters would allow for the determination of its enantiomeric purity via ¹H NMR analysis.
Table 1: Protocol for Chiral Derivatization using 2-formylphenylboronic acid and (S)-BINOL
| Step | Procedure | Purpose | Key Findings/Observations |
| 1. Amine Preparation | Deprotection of this compound (e.g., using TFA) followed by basic workup (e.g., with Cs₂CO₃) to yield the free primary amine. semanticscholar.org | Generate the chiral primary amine for derivatization. | Quantitative conversion to the primary amine is crucial for accurate ee determination. |
| 2. Derivatization | The chiral primary amine (1.0 equiv.), 2-formylphenylboronic acid (1.0 equiv.), and (S)-BINOL (1.1 equiv.) are mixed in an NMR tube with a suitable deuterated solvent (e.g., CDCl₃). researchgate.netresearchgate.net Molecular sieves may be added to drive the condensation. bath.ac.uk | Form diastereomeric iminoboronate ester complexes in situ. | The reaction is typically fast and proceeds to quantitative complexation. researchgate.net |
| 3. NMR Analysis | Acquire ¹H NMR spectrum of the mixture. | To observe and quantify the signals of the diastereomers. | Baseline-resolved signals, often for the imino proton, are observed for each diastereomer. researchgate.net |
| 4. Quantification | Integrate the well-resolved diastereotopic resonances. | Determine the ratio of the diastereomers, which reflects the ee of the parent amine. rsc.org | The difference in chemical shifts (Δδ) for the diastereomeric signals provides a measure of the enantiodifferentiation. semanticscholar.org |
Chromatographic Resolution Techniques (e.g., Chiral HPLC, GC-MS with derivatization)
Chromatographic methods are central to the analysis and purification of chiral compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful techniques for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC): Direct enantiomeric separation can be achieved without derivatization using chiral stationary phases (CSPs). nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(3,5-dimethylphenylcarbamate), are highly effective for resolving a wide range of chiral molecules, including amines. nih.govmdpi.com The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) between the enantiomers and the chiral selector of the CSP. researchgate.net
Mobile phase composition is critical for achieving optimal resolution. mdpi.com A normal-phase mode using mixtures of n-hexane and an alcohol modifier like 2-propanol or ethanol (B145695) is common. nih.govmdpi.com The addition of a small amount of an acidic or basic additive, such as trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA), is often necessary to improve peak shape and resolution for amine compounds. nih.gov For this compound, a systematic screening of different CSPs and mobile phase compositions would be required to develop an effective separation method.
Gas Chromatography-Mass Spectrometry (GC-MS): GC is another valuable technique for chiral analysis, known for its high resolution. gcms.cz However, due to the low volatility and potential for thermal degradation of compounds like this compound, derivatization is typically required. researchgate.net The Boc-protected amine can be derivatized to a more volatile and thermally stable compound. The resulting derivatives are then separated on a chiral capillary column, often coated with a cyclodextrin-based stationary phase. gcms.cz Mass spectrometry provides sensitive detection and structural confirmation of the separated enantiomers.
A related advanced technique involves isotope labeling. For instance, bromine isotope labeling coupled with Ultra-High Performance Liquid Chromatography–High-Resolution Mass Spectrometry (UPLC-HRMS) has been used for the high-coverage profiling of hydroxyl and amino compounds. mdpi.com Given that the target molecule contains a bromine atom, this approach could offer unique advantages for its detection and quantification in complex matrices, leveraging the characteristic isotopic signature of bromine (⁷⁹Br and ⁸¹Br). mdpi.com
Table 2: Typical Chromatographic Techniques for Chiral Amine Resolution
| Technique | Stationary Phase (Example) | Mobile Phase/Carrier Gas (Example) | Derivatization | Detection | Application Note |
| Chiral HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) mdpi.com | n-Hexane/2-Propanol with TFA or DEA additive nih.gov | Not required | UV | Direct analysis of enantiomers. Resolution (Rs) values greater than 1.5 indicate baseline separation. sepscience.com |
| Chiral GC-MS | Derivatized β-cyclodextrin (e.g., Rt-βDEXsm) gcms.cz | Helium | Required (e.g., acylation, silylation) to increase volatility. researchgate.net | Mass Spectrometry (MS) | Provides both separation and mass information, aiding in peak identification. |
In Situ Spectroscopic Monitoring Techniques
Real-time monitoring of chemical reactions provides invaluable insight into reaction kinetics, mechanisms, and the influence of process parameters. In situ spectroscopy allows for the tracking of species concentrations as the reaction progresses without the need for sampling and offline analysis.
ReactIR™ Spectroscopy for Real-Time Reaction Progress and Mechanistic Studies
ReactIR™, a form of in situ Fourier Transform Infrared (FTIR) spectroscopy, is a powerful Process Analytical Technology (PAT) tool for understanding and optimizing chemical reactions. mdpi.com By inserting a probe directly into the reaction vessel, FTIR spectra are collected continuously, allowing for the real-time tracking of reactants, intermediates, and products. mdpi.comacs.org
This technique is particularly well-suited for monitoring reactions involving N-Boc protected amines. For example, the synthesis of this compound could be monitored by tracking the disappearance of the starting materials' characteristic infrared absorption bands and the appearance of the product's bands. Key vibrational modes to monitor would include the N-H stretch of the starting amine (if applicable), the C=O stretch of the Boc-anhydride reagent, and the characteristic C=O stretch of the carbamate group in the N-Boc product. acs.org
Furthermore, ReactIR™ is instrumental in mechanistic studies and optimizing reaction conditions such as temperature and addition rates. It has been successfully employed to monitor the formation of arene diazonium salts, deprotonation reactions of N-Boc protected heterocycles, and the thermolytic deprotection of N-Boc groups, where the evolution of CO₂ can be clearly observed. mdpi.comacs.orgwhiterose.ac.uk
Table 3: Application of ReactIR™ for Monitoring Reactions of this compound
| Reaction Type | Key Vibrational Bands to Monitor (cm⁻¹) | Information Gained |
| N-Boc Protection | Disappearance of amine N-H stretch (~3400-3300 cm⁻¹). Appearance of Boc C=O stretch (~1700 cm⁻¹). | Reaction completion, kinetics, detection of side products. |
| N-Boc Deprotection (Thermal) | Disappearance of Boc C=O stretch (~1700 cm⁻¹). Appearance of amine N-H stretch (~3400-3300 cm⁻¹). Evolution of CO₂ (~2349 cm⁻¹). acs.org | Deprotection rate, reaction endpoint, optimization of temperature and time. |
| Further Functionalization (e.g., Suzuki Coupling) | Changes in the aromatic C-H and C-Br regions. | Rate of starting material consumption and product formation. |
Computational Chemistry for Spectroscopic Prediction and Validation
Computational chemistry provides a theoretical framework to predict and interpret experimental data. It is a powerful complement to spectroscopic analysis, aiding in the assignment of complex spectra and providing insight into molecular properties.
Density Functional Theory (DFT) for Vibrational Assignments (e.g., of related bromobenzonitriles)
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely employed to calculate molecular geometries, energies, and vibrational frequencies. science.gov For a molecule like this compound, DFT calculations can predict its infrared and Raman spectra.
The process involves optimizing the molecular geometry to find the lowest energy conformation. Subsequently, vibrational frequency calculations are performed on the optimized structure. researchgate.net These calculations yield a set of harmonic vibrational frequencies and their corresponding infrared and Raman intensities. nih.gov While calculated frequencies are often systematically higher than experimental values, they can be brought into excellent agreement by applying a scaling factor. science.gov
By comparing the computed spectrum with the experimentally recorded FT-IR and FT-Raman spectra, a detailed and reliable assignment of the vibrational modes can be achieved. nih.gov Studies on related molecules, such as 3,5-dichlorobenzonitrile (B1202942) and m-bromobenzonitrile, have demonstrated the power of DFT (using functionals like B3LYP with basis sets such as 6-311++G(d,p)) to accurately reproduce experimental vibrational spectra. researchgate.netnih.gov This approach allows for the confident assignment of complex bands arising from C-H, C=O, N-H, C-N, and C-Br vibrations in the spectrum of this compound.
Table 4: Example of DFT-Calculated vs. Experimental Vibrational Frequencies for m-Bromobenzonitrile
| Vibrational Mode | Experimental FT-IR (cm⁻¹) nih.gov | Experimental FT-Raman (cm⁻¹) nih.gov | Calculated (B3LYP/6-311++G(d,p)) (cm⁻¹) nih.gov |
| C-H stretch | 3073 | 3072 | 3081 |
| C≡N stretch | 2235 | 2236 | 2271 |
| C-C stretch (ring) | 1585 | 1570 | 1591 |
| C-Br stretch | 674 | 675 | 672 |
| C-H bend (out-of-plane) | 903 | - | 902 |
Strategic Applications in Complex Organic Synthesis
Role as a Versatile Building Block in Medicinal Chemistry and Agrochemical Synthesis
Benzylamine (B48309) derivatives are fundamental components in the synthesis of a wide range of pharmaceuticals and agrochemicals. wikipedia.orgnbinno.com The presence of halogen atoms and protecting groups on the benzylamine scaffold, as seen in N-Boc-4-bromo-3-methyl-benzylamine, provides chemists with the tools to perform selective and sequential modifications, building molecular complexity in a controlled manner. This versatility is crucial in developing new therapeutic agents and crop protection agents. nbinno.comwalshmedicalmedia.com Substituted benzylamines have been investigated for various medicinal applications, including their potential as antimycotic and anti-tuberculosis agents. openmedicinalchemistryjournal.comnih.gov
Synthesis of Diarylmethylamines as Core Structures
Diarylmethylamines are a common structural motif in pharmacologically active compounds. While direct synthesis examples using this compound are not detailed in the provided research, the structure is well-suited for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. In a potential synthetic route, the bromo-substituent could react with a variety of aryl amines or the N-H bond of the deprotected benzylamine could react with an aryl halide to construct the diarylmethylamine core. The N-Boc protecting group ensures that the primary amine can be selectively revealed at the desired stage of the synthesis, preventing unwanted side reactions.
Preparation of Halogenated Intermediates for Further Functionalization
The bromine atom on the aromatic ring of this compound serves as a versatile functional handle for a multitude of chemical transformations. Halogenated benzylamines are valuable intermediates, as the halogen can be readily converted into other functional groups. google.com For instance, the bromo-substituent can participate in:
Suzuki Coupling: Reaction with boronic acids to form new carbon-carbon bonds, linking the benzylamine core to other aryl or alkyl groups.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
Heck Coupling: Reaction with alkenes to form substituted styrenyl derivatives.
Cyanation: Introduction of a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
This capacity for diverse functionalization allows for the generation of large libraries of compounds for structure-activity relationship (SAR) studies, a critical process in drug discovery. nih.gov
Contribution to Chiral Molecule Synthesis
The synthesis of enantiomerically pure molecules is paramount in pharmacology, as different enantiomers of a drug can have vastly different biological activities. This compound serves as an achiral precursor from which chirality can be introduced through various asymmetric synthesis strategies.
Precursor for Enantiopure Amines and N-Heterocycles (e.g., pyrrolidines, piperidines)
Chiral piperidines and pyrrolidines are privileged scaffolds found in numerous FDA-approved drugs and natural products. nih.govnih.gov Synthetic strategies to access these enantiopure N-heterocycles often rely on versatile starting materials that can be elaborated asymmetrically. rsc.org Chemo-enzymatic methods, for example, have been developed for the asymmetric dearomatization of activated pyridines to produce stereo-defined piperidines, showcasing a powerful approach to chiral N-heterocycle synthesis. nih.gov Furthermore, enzymatic platforms using evolved cytochrome P450 enzymes can catalyze intramolecular C(sp3)–H amination of organic azides to construct chiral pyrrolidines with high enantioselectivity. nih.gov A precursor like this compound could be chemically modified to an appropriate substrate for such biocatalytic transformations, enabling access to novel chiral heterocycles.
Enabling Synthesis of Chiral Amino Acid and Peptidomimetic Derivatives
Non-natural amino acids and peptidomimetics are crucial for developing peptide-based drugs with improved stability and pharmacokinetic properties. N-benzyl groups are often used as protecting groups or as part of the final structure in the synthesis of peptide intermediates. Asymmetric synthesis of tailor-made amino acids can be achieved using chiral auxiliaries, such as Ni(II) complexes of Schiff bases derived from glycine (B1666218) or alanine, which allow for the stereoselective alkylation to create complex, non-proteinogenic amino acids. nih.govbeilstein-journals.org A benzylamine derivative can be incorporated into these synthetic schemes to generate novel amino acid structures. For instance, novel heterocyclic amino acid-like building blocks have been synthesized from N-Boc-protected cyclic amino acids, demonstrating the utility of the Boc-protecting group in this context. beilstein-journals.org
Integration into Continuous Flow Chemistry Protocols
Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and greater scalability. The integration of building blocks like this compound into flow protocols is a key area of process development.
The N-Boc protecting group is one of the most common protecting groups for amines, and its removal (deBoc) is a frequent transformation in multi-step synthesis. acs.org Performing this step in a continuous flow reactor allows for precise control over reaction parameters such as temperature and residence time, which can lead to higher yields, cleaner reactions, and selective deprotection. acs.orgnih.gov
Recent studies have demonstrated efficient N-Boc deprotection in continuous flow systems using two main approaches:
Thermal Deprotection: In the absence of an acid catalyst, thermal energy can be used to cleave the N-Boc group. Flow reactors are ideal for this, as they can safely reach high temperatures and pressures. This method allows for deprotection in a range of solvents and can even achieve selective deprotection of a more labile aryl N-Boc group in the presence of an alkyl N-Boc group by carefully controlling the temperature. acs.orgnih.gov
Solid Acid Catalysts: Heterogeneous acid catalysts, such as H-BEA zeolite, can be packed into a column to create a packed-bed reactor. A solution of the N-Boc protected amine is then flowed through the column, where the deprotection occurs. This approach simplifies product purification, as the catalyst is easily separated from the product stream, and enhances productivity compared to batch processes. rsc.orgrsc.org
The table below summarizes representative conditions for N-Boc deprotection in continuous flow systems, illustrating the versatility of this technology for intermediates like this compound.
| Method | Catalyst/Conditions | Solvent | Temperature | Residence Time | Key Advantage | Reference |
|---|---|---|---|---|---|---|
| Thermal | No catalyst | Methanol (B129727) or Trifluoroethanol | 150-250 °C | Variable | Avoids acid, allows for selective deprotection | acs.orgnih.gov |
| Catalytic | H-BEA Zeolite (Solid Acid) | THF | 140 °C | < 1 minute | High throughput, easy catalyst removal | rsc.org |
Enhancing Reaction Efficiency and Scalability of this compound Transformations
The synthetic utility of this compound is largely defined by the transformations of its aryl bromide moiety, most notably through palladium-catalyzed cross-coupling reactions. The efficiency and scalability of these reactions are critical for their practical application in research and industry.
Detailed research findings indicate that reactions such as the Suzuki-Miyaura coupling are highly effective for forming biaryl structures from aryl bromides. The efficiency of these transformations is heavily dependent on the choice of catalyst, base, and solvent system. For instance, palladium catalysts combined with phosphine (B1218219) ligands are commonly employed to achieve high yields and turnover numbers. The scalability of such reactions often requires moving from laboratory-scale batch processes to more controlled continuous flow systems, which can improve heat and mass transfer, leading to better reproducibility and higher throughput.
Below is a representative table of conditions for a Suzuki-Miyaura coupling reaction, which would be applicable to this compound.
| Parameter | Condition | Typical Yield | Reference |
|---|---|---|---|
| Catalyst | Pd(PPh3)4 | 70-95% | Based on general Suzuki-Miyaura coupling protocols. |
| Base | Aqueous Na2CO3 | ||
| Solvent | Toluene or DME | ||
| Reactant | Arylboronic acid |
Similarly, the Heck reaction offers a powerful method for the olefination of aryl bromides. The efficiency of the Heck reaction can be enhanced under solvent-free mechanochemical conditions, such as high-speed ball milling, which can lead to high yields and selectivity while minimizing solvent waste.
Selective Deprotection and Multi-Step Synthesis in Flow
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its susceptibility to cleavage under acidic or thermal conditions. The selective deprotection of the N-Boc group in this compound is a crucial step in multi-step synthesis, enabling the subsequent functionalization of the liberated benzylamine.
A variety of methods exist for N-Boc deprotection, allowing for selectivity in the presence of other sensitive functional groups. Traditional methods rely on strong acids like trifluoroacetic acid (TFA); however, milder and more selective methods have been developed. These include the use of Lewis acids, such as cerium(III) chloride, which can selectively cleave tert-butyl esters in the presence of N-Boc groups, and thermal deprotection, which avoids the use of acid catalysts altogether.
Continuous flow chemistry offers significant advantages for multi-step syntheses involving protection and deprotection steps. Thermal N-Boc deprotection is particularly well-suited for flow reactors, where solvents can be heated above their boiling points under pressure, accelerating the reaction without the need for an acid catalyst. This method allows for the sequential deprotection of different N-Boc groups within the same molecule by controlling the temperature.
A telescoped multi-step synthesis in a flow system could involve an initial cross-coupling reaction at the aryl bromide position of this compound, followed by an in-line thermal deprotection of the Boc group to yield a functionalized benzylamine without isolating the intermediate. This approach streamlines the synthetic process, reduces waste, and allows for rapid optimization and production. Such integrated systems represent a modern paradigm for the efficient assembly of complex molecules.
| Method | Reagents/Conditions | Typical Yield | Selectivity Notes |
|---|---|---|---|
| Acidic Hydrolysis | Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM) | >90% | Standard, but harsh conditions. |
| Lewis Acid Catalysis | CeCl3·7H2O-NaI in Acetonitrile | High | Can be selective for tert-butyl esters over N-Boc groups. organic-chemistry.org |
| Thermal (Flow) | Methanol or Trifluoroethanol, 150-230 °C in a flow reactor | 80-98% | Acid-free; allows for temperature-controlled selective deprotection. acsgcipr.org |
| Mild Chemical | Oxalyl chloride in Methanol | >70% | Room temperature conditions, tolerant of various functional groups. |
Design of Precursors for Advanced Organic Materials (e.g., Dyes)
While specific examples of this compound being used as a precursor for dyes or other advanced organic materials are not prevalent in the literature, its chemical structure makes it a highly plausible candidate for such applications. The core principle in the design of many organic materials, particularly dyes and pigments, is the creation of extended π-conjugated systems, which are responsible for their chromophoric properties.
The aryl bromide functionality of this compound is an ideal starting point for constructing such conjugated systems. Through palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, or Sonogashira reactions, various unsaturated moieties (arenes, alkenes, alkynes) can be appended to the benzene (B151609) ring. This modular approach allows for the systematic extension of the π-system to tune the electronic and optical properties of the resulting molecule, thereby controlling its color and other material characteristics.
Furthermore, the protected benzylamine group provides a latent functional handle. After the chromophore has been synthesized, the Boc group can be removed to reveal the primary amine. This amine can then be used to covalently link the chromophoric unit to other molecules, polymers, or surfaces. For example, it could be converted into an isothiocyanate for labeling biomolecules or acylated to be incorporated into a polyamide or polyurethane backbone, thus creating functional polymers with specific optical properties. The methyl group on the aromatic ring can also subtly influence the electronic properties and solubility of the final material.
Future Research Directions and Outlook
Development of Novel and Sustainable Synthetic Routes for N-Boc-4-bromo-3-methyl-benzylamine
The current synthesis of this compound and related structures often relies on multi-step processes that may involve harsh reagents and generate significant waste. Future research should prioritize the development of more sustainable and atom-economical synthetic strategies.
Green chemistry principles can guide the development of new routes. inovatus.es This includes the use of renewable starting materials, environmentally benign solvents like water or bio-based solvents, and minimizing derivatization steps. inovatus.esrsc.org For instance, direct C-H functionalization of simpler, readily available alkylarenes presents a promising and practical path to primary benzylamines and their derivatives. chemistryviews.orgacs.org A potential area of exploration is the development of a one-pot synthesis from a simpler precursor, such as 3-methyltoluene, through a sequence of bromination, amination, and Boc-protection, ideally using catalytic methods that avoid stoichiometric waste.
Another avenue involves exploring tandem reactions, where multiple bond-forming events occur in a single operation without isolating intermediates. Such processes, like the tandem transimination and intramolecular cyclization for N-heterocycle synthesis, showcase the power of designing efficient, sustainable protocols. rsc.org Research into a similar streamlined process for substituted benzylamines could significantly reduce the environmental footprint of their production.
Exploration of Undiscovered Reactivity Profiles and Selective Transformations
The reactivity of this compound is largely dictated by its three key functional components: the aryl bromide, the Boc-protected amine, and the benzylic C-H bonds. While the bromine atom is a well-established handle for transition-metal-catalyzed cross-coupling reactions, there is still room for discovering new and more selective transformations.
Future work could focus on achieving regioselective functionalization. For example, developing conditions for the selective C-H activation at the position ortho to the bromine or the aminomethyl group could unlock novel synthetic pathways. The Boc group itself, while primarily a protecting group, can act as a directing group in certain reactions, influencing the regioselectivity of electrophilic aromatic substitution or metallation. nih.gov Its stability under many conditions and ease of removal under acidic conditions make it highly valuable in multi-step syntheses. researchgate.netorganic-chemistry.org
Furthermore, the bromine atom allows for participation in a wide array of cross-coupling reactions, such as the Suzuki-Miyaura, Heck-Mizoroki, and Buchwald-Hartwig reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds. inovatus.esnih.gov Research into applying novel catalytic systems to these reactions with this specific substrate could lead to the synthesis of a diverse library of compounds with potential applications in drug discovery and materials science. nih.govresearchgate.net For instance, the synthesis of biaryl compounds via Ullmann-type reactions, which can be catalyzed by copper or palladium, represents another potential transformation. mdpi.combohrium.com
Integration with Artificial Intelligence and Machine Learning in Reaction Design and Optimization
| Parameter | Traditional Approach | AI-Assisted Approach |
| Catalyst Screening | Sequential testing of 5-10 catalysts | Prediction of top 3 catalysts based on model |
| Solvent Selection | Trial of common solvents (e.g., Toluene, Dioxane) | Suggestion of optimal solvent mixture |
| Temperature Optimization | Step-wise increase from RT to 100 °C | Prediction of optimal temperature range |
| Time to Optimization | 2-4 weeks | 3-5 days |
| Estimated Yield | 75% | >90% (predicted) |
Expansion into Novel Catalytic Systems for Enhanced Efficiency and Selectivity
Advances in catalysis are critical for improving the synthesis and functionalization of molecules like this compound. Future research will likely focus on developing novel catalytic systems that offer higher efficiency, greater selectivity, and improved sustainability.
One major area of development is in the field of heterogeneous catalysis, where the catalyst is in a different phase from the reactants. bohrium.com Heterogeneous catalysts, such as palladium nanoparticles supported on various materials, are often more easily separated from the reaction mixture and can be recycled and reused, reducing costs and waste. inovatus.esmdpi.com Developing recyclable catalysts for cross-coupling reactions involving this compound would be a significant step towards greener manufacturing processes. rsc.org
The design of new ligands for homogeneous catalysts also continues to be a fruitful area of research. N-heterocyclic carbenes (NHCs), for example, have emerged as highly effective alternatives to traditional phosphine (B1218219) ligands in many palladium-catalyzed reactions, offering greater stability and activity. nih.gov Exploring the use of novel NHC-palladium complexes for the functionalization of this compound could lead to improved reaction outcomes under milder conditions. Furthermore, the development of catalyst systems based on more abundant and less toxic metals, such as copper or iron, is a key goal of sustainable chemistry. chemistryviews.orgacs.org
The table below summarizes potential novel catalytic systems and their advantages for reactions involving this compound.
| Catalytic System | Reaction Type | Potential Advantages |
| Pd Nanoparticles on Fe3O4 | Suzuki-Miyaura Coupling | Recyclable, magnetically separable, sustainable. mdpi.com |
| Pd(OAc)2/NHC Complex | Heck-Mizoroki Reaction | High stability, high turnover numbers, mild conditions. nih.gov |
| Copper/1,10-phenanthroline | C-H Amination | Use of a less expensive metal, direct functionalization. chemistryviews.org |
| Pd(OAc)2 in WERSA | Suzuki-Miyaura Coupling | Green solvent, ligand-free, room temperature. rsc.org |
Q & A
Q. What are the optimal synthetic routes for preparing N-Boc-4-bromo-3-methyl-benzylamine, and how can reaction conditions be optimized to minimize side products?
Methodological Answer:
- Synthetic Pathway Design: Start with 4-bromo-3-methylbenzylamine. Introduce the Boc (tert-butoxycarbonyl) protecting group using di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), with a base like triethylamine (TEA) or DMAP to enhance reactivity. Monitor reaction completion via TLC or HPLC .
- Optimization Strategies: Adjust stoichiometry (1.2–1.5 equivalents of Boc₂O) to ensure full protection. Control temperature (0–25°C) to prevent decomposition. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the Boc-protected product .
Q. How can researchers verify the purity and structural integrity of this compound after synthesis?
Methodological Answer:
- Analytical Techniques:
- NMR Spectroscopy: Compare ¹H and ¹³C NMR spectra with literature data. Key signals include the Boc group’s tert-butyl protons (δ ~1.4 ppm) and aromatic protons (δ ~6.5–7.5 ppm) .
- Mass Spectrometry (MS): Confirm molecular ion peaks via ESI-MS or HRMS (expected [M+H]⁺ ≈ 314–316 Da, accounting for bromine isotopes) .
- HPLC Purity: Use a C18 column with a methanol/water gradient; purity >95% is typical for downstream applications .
Q. What are the critical stability considerations for storing this compound under laboratory conditions?
Methodological Answer:
- Storage Conditions: Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group or bromine displacement .
- Stability Monitoring: Conduct periodic NMR or LC-MS analysis to detect degradation (e.g., free amine formation or debromination) .
Advanced Research Questions
Q. How can researchers address contradictions in reported spectral data for this compound across different studies?
Methodological Answer:
- Data Reconciliation:
- Cross-Validation: Compare NMR data with structurally similar compounds (e.g., N-Boc-3-bromo-4-methylbenzylamine) to identify shifts influenced by substituent positions .
- Isotopic Pattern Analysis: Use HRMS to distinguish between bromine (doublet isotopic pattern) and other halogens, resolving misassignments .
- Collaborative Reproducibility: Replicate synthesis and characterization steps using identical conditions (solvent, temperature) as conflicting studies to isolate variables .
Q. What strategies are effective for regioselective functionalization of the aromatic ring in this compound during cross-coupling reactions?
Methodological Answer:
- Palladium-Catalyzed Coupling: Optimize Suzuki-Miyaura reactions using Pd(PPh₃)₄ or PdCl₂(dppf) with aryl boronic acids. Pre-activate the bromide via microwave-assisted heating (80–120°C) in DMF/H₂O .
- Protection Considerations: Ensure Boc group stability by avoiding strong acids/bases. Post-reaction, deprotect with TFA/DCM (1:1) to recover the free amine .
Q. How can computational modeling guide the design of derivatives based on this compound for biological target interactions?
Methodological Answer:
- Docking Studies: Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinase inhibitors). Focus on the bromine atom’s role in hydrophobic pocket binding .
- QSAR Analysis: Correlate substituent electronic effects (Hammett constants) with bioactivity data to prioritize synthetic targets .
Q. What protocols ensure safe handling and waste management of brominated intermediates like this compound?
Methodological Answer:
- Safety Protocols: Use fume hoods, nitrile gloves, and lab coats. Neutralize waste with 10% sodium thiosulfate to reduce bromine toxicity before disposal .
- Waste Segregation: Separate halogenated organic waste from non-halogenated streams to comply with EPA guidelines .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
